molecular formula C7H6OS B13215978 3-Ethenylthiophene-2-carbaldehyde

3-Ethenylthiophene-2-carbaldehyde

Cat. No.: B13215978
M. Wt: 138.19 g/mol
InChI Key: GNXSYUPKROPTCN-UHFFFAOYSA-N
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Description

3-Ethenylthiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethenyl group and an aldehyde group attached to the thiophene ring. The molecular formula of this compound is C7H6OS, and it has a molecular weight of 138.19 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethenylthiophene-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation reaction of thiophene derivatives with aldehydes. For instance, the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, can be used to synthesize thiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Ethenylthiophene-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the ethenyl or aldehyde groups, often using reagents like halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-Ethenylthiophene-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethenylthiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. Additionally, the ethenyl group may participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Uniqueness: 3-Ethenylthiophene-2-carbaldehyde’s unique combination of an ethenyl group and an aldehyde group attached to the thiophene ring distinguishes it from other thiophene derivatives

Properties

Molecular Formula

C7H6OS

Molecular Weight

138.19 g/mol

IUPAC Name

3-ethenylthiophene-2-carbaldehyde

InChI

InChI=1S/C7H6OS/c1-2-6-3-4-9-7(6)5-8/h2-5H,1H2

InChI Key

GNXSYUPKROPTCN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(SC=C1)C=O

Origin of Product

United States

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